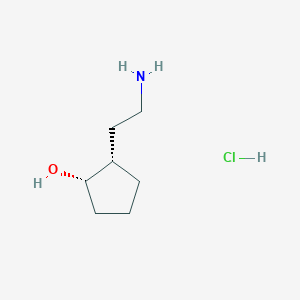
rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis is a chemical compound that belongs to the class of cyclopentanol derivatives. It is characterized by the presence of an aminoethyl group attached to the cyclopentanol ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis typically involves the following steps:
Cyclopentanol Formation: The initial step involves the formation of cyclopentanol through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Aminoethylation: The cyclopentanol is then subjected to aminoethylation using ethylenediamine under controlled conditions to introduce the aminoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction process.
Solvent Extraction: Employing solvents like ethanol or methanol to extract and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
2-(2-Aminoethyl)cyclohexanol;hydrochloride: A similar compound with a cyclohexanol ring instead of cyclopentanol.
2-(2-Aminoethyl)cyclopentanol;hydrochloride: Lacks the specific stereochemistry of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different pharmacokinetic and pharmacodynamic properties compared to its stereoisomers and analogs.
Eigenschaften
IUPAC Name |
(1S,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPGMTXXLJKGX-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2719967.png)
![5-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-2-one](/img/structure/B2719975.png)
![ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)
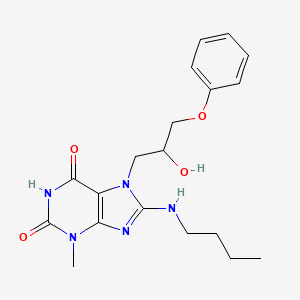
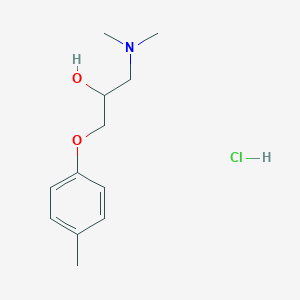
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

![1-(BENZENESULFONYL)-4-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2719983.png)
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
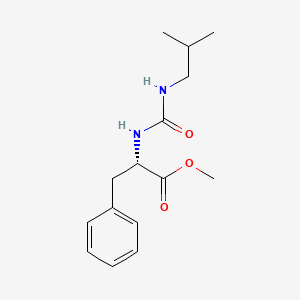
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)
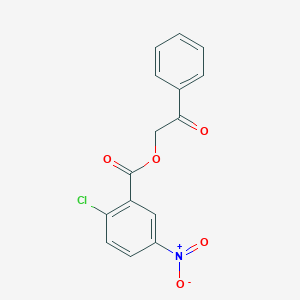
![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)
